molecular formula C16H19BrN2O3 B12075848 Tert-butyl (R)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Tert-butyl (R)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B12075848
M. Wt: 367.24 g/mol
InChI Key: CVPSEXNDSVXXAA-CYBMUJFWSA-N
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Description

Tert-butyl ®-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a cyano group attached to a phenoxy ring, which is further connected to a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-bromo-2-cyanophenol with an appropriate alkylating agent under basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced by reacting the phenoxy intermediate with a suitable pyrrolidine derivative.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes often require detailed process optimization and quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while reduction reactions may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl ®-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-3-(4-chloro-2-cyanophenoxy)pyrrolidine-1-carboxylate
  • Tert-butyl ®-3-(4-fluoro-2-cyanophenoxy)pyrrolidine-1-carboxylate
  • Tert-butyl ®-3-(4-methyl-2-cyanophenoxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl ®-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl (3R)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m1/s1

InChI Key

CVPSEXNDSVXXAA-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)Br)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

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